molecular formula C15H10ClF2NO2 B300261 N-(4-acetylphenyl)-2-chloro-4,5-difluorobenzamide

N-(4-acetylphenyl)-2-chloro-4,5-difluorobenzamide

Numéro de catalogue B300261
Poids moléculaire: 309.69 g/mol
Clé InChI: OBPYMVJYULJWMP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(4-acetylphenyl)-2-chloro-4,5-difluorobenzamide, also known as ACY-1215, is a selective inhibitor of histone deacetylase 6 (HDAC6). HDAC6 is a key enzyme involved in the regulation of protein degradation, cell motility, and immune response. ACY-1215 has shown promising results in preclinical studies for the treatment of various cancers and autoimmune diseases.

Mécanisme D'action

N-(4-acetylphenyl)-2-chloro-4,5-difluorobenzamide selectively inhibits HDAC6, which is involved in the regulation of protein degradation and cell motility. HDAC6 inhibition by N-(4-acetylphenyl)-2-chloro-4,5-difluorobenzamide leads to the accumulation of misfolded proteins, which triggers the unfolded protein response and induces apoptosis in cancer cells. N-(4-acetylphenyl)-2-chloro-4,5-difluorobenzamide also inhibits the migration and invasion of cancer cells by disrupting the microtubule network. In autoimmune diseases, N-(4-acetylphenyl)-2-chloro-4,5-difluorobenzamide modulates the immune response by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
N-(4-acetylphenyl)-2-chloro-4,5-difluorobenzamide has been shown to induce the accumulation of misfolded proteins in cancer cells, leading to apoptosis. It also disrupts the microtubule network, inhibiting the migration and invasion of cancer cells. In autoimmune diseases, N-(4-acetylphenyl)-2-chloro-4,5-difluorobenzamide reduces inflammation by inhibiting the production of pro-inflammatory cytokines. N-(4-acetylphenyl)-2-chloro-4,5-difluorobenzamide has also been shown to enhance the efficacy of other cancer therapies, such as bortezomib and lenalidomide.

Avantages Et Limitations Des Expériences En Laboratoire

One of the advantages of N-(4-acetylphenyl)-2-chloro-4,5-difluorobenzamide is its selectivity for HDAC6, which reduces off-target effects. It has also been shown to have good pharmacokinetic properties, including good oral bioavailability. However, N-(4-acetylphenyl)-2-chloro-4,5-difluorobenzamide has limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings. It also has a short half-life, which may limit its efficacy in some applications.

Orientations Futures

There are several future directions for the research and development of N-(4-acetylphenyl)-2-chloro-4,5-difluorobenzamide. One area of focus is the optimization of the synthesis method to increase yield and purity. Another direction is the development of new formulations to improve solubility and bioavailability. In addition, further preclinical studies are needed to investigate the efficacy of N-(4-acetylphenyl)-2-chloro-4,5-difluorobenzamide in combination with other cancer therapies. Finally, clinical trials are needed to evaluate the safety and efficacy of N-(4-acetylphenyl)-2-chloro-4,5-difluorobenzamide in humans.

Méthodes De Synthèse

The synthesis of N-(4-acetylphenyl)-2-chloro-4,5-difluorobenzamide involves the reaction of 2-chloro-4,5-difluorobenzoic acid with 4-acetylphenylboronic acid in the presence of a palladium catalyst. The resulting intermediate is then treated with an amine to form the final product. The synthesis method has been optimized to yield high purity and high yield of N-(4-acetylphenyl)-2-chloro-4,5-difluorobenzamide.

Applications De Recherche Scientifique

N-(4-acetylphenyl)-2-chloro-4,5-difluorobenzamide has been extensively studied in preclinical models for the treatment of various cancers, including multiple myeloma, lymphoma, and leukemia. It has also shown potential for the treatment of autoimmune diseases such as rheumatoid arthritis and lupus. In preclinical studies, N-(4-acetylphenyl)-2-chloro-4,5-difluorobenzamide has been shown to inhibit tumor growth, induce apoptosis, and enhance the efficacy of other cancer therapies. It has also been shown to modulate the immune response and reduce inflammation in autoimmune diseases.

Propriétés

Nom du produit

N-(4-acetylphenyl)-2-chloro-4,5-difluorobenzamide

Formule moléculaire

C15H10ClF2NO2

Poids moléculaire

309.69 g/mol

Nom IUPAC

N-(4-acetylphenyl)-2-chloro-4,5-difluorobenzamide

InChI

InChI=1S/C15H10ClF2NO2/c1-8(20)9-2-4-10(5-3-9)19-15(21)11-6-13(17)14(18)7-12(11)16/h2-7H,1H3,(H,19,21)

Clé InChI

OBPYMVJYULJWMP-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2Cl)F)F

SMILES canonique

CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2Cl)F)F

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.